(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17363612
InChI: InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m1/s1
SMILES:
Molecular Formula: C29H25NO4
Molecular Weight: 451.5 g/mol

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid

CAS No.:

Cat. No.: VC17363612

Molecular Formula: C29H25NO4

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid -

Specification

Molecular Formula C29H25NO4
Molecular Weight 451.5 g/mol
IUPAC Name (2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid
Standard InChI InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m1/s1
Standard InChI Key RAPMNQVPJSSLIN-OAQYLSRUSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Introduction

Molecular Information

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids, widely used in peptide synthesis. Below are its key molecular properties:

PropertyDetails
Molecular FormulaC29H25NO4
Molecular Weight451.52 g/mol
CAS NumberNot explicitly listed in sources
StereochemistryR-enantiomer

The compound includes an Fmoc group, a naphthalen-1-ylmethyl side chain, and a chiral center at the α-carbon.

Functional Groups

The molecule contains:

  • A fluorenylmethyloxycarbonyl (Fmoc) protecting group.

  • A carboxylic acid (-COOH) group.

  • An amine group (-NH-) linked to the Fmoc moiety.

  • A naphthalene ring as part of the side chain.

Stereochemistry

The compound is chiral, with the R-enantiomer configuration at the α-carbon. This stereochemistry is significant for its application in asymmetric synthesis and biological activity.

Peptide Synthesis

The Fmoc group is a standard protecting group used in solid-phase peptide synthesis (SPPS). The compound serves as an intermediate for synthesizing peptides with naphthalenic side chains, which can enhance hydrophobic interactions in protein structures.

Pharmaceutical Research

Due to its structural complexity, this compound is explored in drug design, particularly for developing enzyme inhibitors or receptor modulators.

Synthesis

The synthesis typically involves:

  • Starting with an Fmoc-protected amino acid derivative.

  • Introducing the naphthalenic side chain through alkylation or similar reactions.

  • Purification using chromatographic techniques to isolate the R-enantiomer.

Related Compounds

Several derivatives of this compound exist with modifications to the aromatic side chain or functional groups:

  • (R)-3-(Fmoc-amino)-3-(3-methoxyphenyl)propanoic acid .

  • (R)-3-(Fmoc-amino)-4-(2-chlorophenyl)butanoic acid .

Analytical Data

Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of this compound.

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